Brequinar's Mechanism of Action: A Deep Dive into DHODH Inhibition and Pyrimidine Depletion
Brequinar's Mechanism of Action: A Deep Dive into DHODH Inhibition and Pyrimidine Depletion
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brequinar (formerly DuP-785, NSC 368390) is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] By targeting DHODH, Brequinar effectively depletes the intracellular pool of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA. This mode of action leads to cell cycle arrest and inhibition of cellular proliferation, making Brequinar a compound of significant interest for its antiproliferative, immunosuppressive, and antiviral properties.[1][3][4] This technical guide provides a comprehensive overview of Brequinar's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.
Core Mechanism: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The primary molecular target of Brequinar is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[5] DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate, with ubiquinone acting as an electron acceptor.[4][6] Brequinar exhibits potent inhibitory activity against mammalian DHODH, with reported IC50 values in the low nanomolar range.[7][8]
Kinetics of Inhibition
Studies have characterized the interaction of Brequinar with DHODH, revealing a mixed-type inhibition pattern with respect to both the substrate, dihydroorotate, and the cofactor, ubiquinone.[2][6] This suggests that Brequinar binds to a site on the enzyme that is distinct from the binding sites of either the substrate or the cofactor.[2][6] The inhibition constants (Ki') for Brequinar are in the range of 5-8 nM.[2][6] This potent and specific inhibition of mammalian DHODH is a key feature of Brequinar's mechanism, as it shows significantly less activity against DHODH from lower organisms such as yeast and bacteria.[2][6]
Quantitative Data on Brequinar's Inhibitory Activity
The inhibitory potency of Brequinar has been quantified across various enzymatic and cellular assays. The following tables summarize key quantitative data.
| Parameter | Value | Enzyme/Cell Line | Notes | Reference |
| IC50 | ~20 nM | in vitro DHODH | General in vitro inhibitory concentration. | [7] |
| IC50 | 5.2 nM | Human DHODH | Potent inhibition of the human enzyme. | [8] |
| IC50 | 10 nM | Human DHODH | Species-specific inhibition. | [3] |
| IC50 | 367 nM | Rat DHODH | Demonstrates lower potency against the rat enzyme compared to human. | [3] |
| Ki' | 5-8 nM | L1210 DHODH | Mixed inhibition kinetics with respect to dihydroorotate or ubiquinone Q6. | [2][6] |
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A-375 | Melanoma | 0.59 | MTT | [6] |
| A549 | Lung Carcinoma | 4.1 | MTT | [6] |
| HCT 116 | Colon Carcinoma | 0.480 ± 0.14 | MTT | [7] |
| HCT 116 | Colon Carcinoma | 0.218 ± 0.24 | Colony Formation | [7] |
| HT-29 | Colon Carcinoma | >25 | MTT | [7] |
| HT-29 | Colon Carcinoma | >25 | Colony Formation | [7] |
| MIA PaCa-2 | Pancreatic Cancer | 0.680 ± 0.25 | MTT | [7] |
| MIA PaCa-2 | Pancreatic Cancer | 0.590 ± 0.36 | Colony Formation | [7] |
| Neuroblastoma Panel | Neuroblastoma | Low nM range | WST-1 | [4] |
Downstream Cellular Consequences of DHODH Inhibition
The inhibition of DHODH by Brequinar sets off a cascade of cellular events, primarily stemming from the depletion of the pyrimidine nucleotide pool.
Depletion of Pyrimidine Nucleotides
By blocking the de novo synthesis pathway, Brequinar leads to a significant reduction in the intracellular concentrations of uridine and cytidine nucleotides (UMP, UDP, UTP, CTP).[7][9] These nucleotides are essential for a multitude of cellular processes, most notably the synthesis of DNA and RNA.[5] The antiproliferative and immunosuppressive effects of Brequinar can be reversed by the addition of exogenous uridine, which can be utilized by the pyrimidine salvage pathway to replenish the nucleotide pool, thus bypassing the DHODH-inhibited step.[7][10]
Cell Cycle Arrest
The depletion of pyrimidine nucleotides, essential for DNA replication, leads to an arrest of the cell cycle, primarily at the S-phase.[8][11] This cytostatic effect is a direct consequence of the inability of cells to synthesize the necessary building blocks for new DNA.
Immunosuppression
Rapidly proliferating cells, such as activated lymphocytes, are highly dependent on the de novo pyrimidine synthesis pathway for their expansion.[3][5] By inhibiting DHODH, Brequinar effectively suppresses T-cell proliferation and activation.[3] Mechanistic studies have shown that Brequinar inhibits the production of interleukin-2 (IL-2) transcripts and protein, a key cytokine for T-cell proliferation, and also downregulates the expression of the IL-2 receptor.[3]
Antiviral Activity
Viruses are obligate intracellular parasites that rely on the host cell's machinery for replication, including the supply of nucleotides for viral genome synthesis.[12] By depleting the host cell's pyrimidine pool, Brequinar creates an environment that is unfavorable for viral replication.[4][12] This mechanism of action confers broad-spectrum antiviral activity against a range of RNA viruses.[4][13]
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanism of action of Brequinar.
DHODH Enzyme Activity Assay
This assay measures the enzymatic activity of DHODH by monitoring the reduction of a dye, which is coupled to the oxidation of dihydroorotate.
Materials:
-
Purified human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-dihydroorotic acid (substrate)
-
Decylubiquinone (cofactor)
-
2,6-dichlorophenolindophenol (DCPIP) (dye)
-
Brequinar (or other test compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of purified DHODH in the assay buffer.
-
In a 96-well plate, pre-incubate the DHODH enzyme with Brequinar (at various concentrations) or DMSO (vehicle control) for 30 minutes at 37°C.
-
Prepare a master mix containing L-dihydroorotic acid, decylubiquinone, and DCPIP in the assay buffer.
-
Initiate the reaction by adding the master mix to the wells containing the enzyme and inhibitor.
-
Immediately measure the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader. The rate of DCPIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each Brequinar concentration relative to the DMSO control and determine the IC50 value.
Cell Proliferation (MTT) Assay
This colorimetric assay is a common method to assess cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HCT 116, A549)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Brequinar
-
Uridine (for rescue experiments)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Brequinar (and uridine for rescue experiments) for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of Brequinar.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with Brequinar or vehicle
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Harvest cells treated with Brequinar or vehicle control.
-
Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells on ice for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Measurement of Intracellular Pyrimidine Pools by HPLC
High-performance liquid chromatography (HPLC) is employed to separate and quantify the levels of intracellular nucleotides.
Materials:
-
Cells treated with Brequinar or vehicle
-
Cold extraction buffer (e.g., 0.4 M perchloric acid)
-
Neutralization buffer (e.g., potassium carbonate)
-
HPLC system with a suitable column (e.g., anion-exchange or reverse-phase)
-
UV detector
-
Nucleotide standards (UMP, UDP, UTP, CTP, etc.)
Procedure:
-
Rapidly harvest and wash the cells.
-
Extract the intracellular metabolites by adding cold extraction buffer.
-
Centrifuge to pellet the cellular debris and collect the supernatant.
-
Neutralize the extract with the neutralization buffer.
-
Analyze the extract using an HPLC system. The nucleotides are separated based on their physicochemical properties and detected by their UV absorbance.
-
Quantify the nucleotide concentrations by comparing the peak areas of the samples to those of the known standards.
Conclusion
Brequinar's mechanism of action is centered on its potent and specific inhibition of dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine synthesis pathway. This leads to the depletion of essential pyrimidine nucleotides, resulting in cell cycle arrest, immunosuppression, and broad-spectrum antiviral activity. The detailed understanding of its molecular interactions and cellular consequences, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for its continued investigation and potential therapeutic applications. The ability to reverse its effects with exogenous uridine offers a valuable tool for both mechanistic studies and potential clinical management. This in-depth guide serves as a critical resource for researchers and drug development professionals working to harness the therapeutic potential of DHODH inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroorotate Dehydrogenase Inhibitors Promote Cell Cycle Arrest and Disrupt Mitochondria Bioenergetics in Ramos Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo studies on the combination of Brequinar sodium (DUP-785; NSC 368390) with 5-fluorouracil; effects of uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of pyrimidine ribotide and deoxyribotide pools in cultured cells and mouse liver by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
